N-[2-methyl-1-(tetrazolidin-5-yl)propyl]benzamide
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Overview
Description
N-[2-methyl-1-(tetrazolidin-5-yl)propyl]benzamide is a compound that features a benzamide group attached to a tetrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-methyl-1-(tetrazolidin-5-yl)propyl]benzamide typically involves the condensation of benzoic acids and amines. One efficient method is the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method is advantageous due to its high yield, eco-friendliness, and mild reaction conditions.
Industrial Production Methods
Industrial production of benzamide derivatives often involves the use of high-temperature reactions between carboxylic acids and amines. the method involving ultrasonic irradiation and a reusable catalyst, as mentioned above, is gaining popularity due to its efficiency and environmental benefits .
Chemical Reactions Analysis
Types of Reactions
N-[2-methyl-1-(tetrazolidin-5-yl)propyl]benzamide can undergo various chemical reactions, including:
Oxidation: Tetrazoles are known to resist oxidation due to their low HOMO energy.
Reduction: Tetrazoles can be reduced under specific conditions, although this is less common.
Substitution: The benzamide group can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents are typically used, although tetrazoles are resistant.
Substitution: Reagents such as N-bromosuccinimide (NBS) are used for free radical bromination at the benzylic position.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, free radical bromination at the benzylic position would yield brominated benzamide derivatives .
Scientific Research Applications
N-[2-methyl-1-(tetrazolidin-5-yl)propyl]benzamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-[2-methyl-1-(tetrazolidin-5-yl)propyl]benzamide involves its interaction with molecular targets through its benzamide and tetrazole groups. The tetrazole ring can stabilize negative charges through delocalization, making it a strong electron-withdrawing group . This property allows the compound to interact with various enzymes and proteins, potentially inhibiting their activity.
Comparison with Similar Compounds
Similar Compounds
- N-(2-amino-1-(propane-2-sulfonyl)-1H-benzo[d]-imidazol-6-yl)-2,6-difluoro-benzamide
- N 5,N 5-bis-(3-methoxy-benzyl)-1-(propane-2-sulfonyl)-1H-benzimidazole-2,5-diamine
Uniqueness
N-[2-methyl-1-(tetrazolidin-5-yl)propyl]benzamide is unique due to its combination of a benzamide group with a tetrazole ring. This structure provides it with distinct chemical properties, such as resistance to oxidation and the ability to stabilize negative charges . These properties make it valuable for various applications in chemistry, biology, and medicine.
Properties
Molecular Formula |
C12H19N5O |
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Molecular Weight |
249.31 g/mol |
IUPAC Name |
N-[2-methyl-1-(tetrazolidin-5-yl)propyl]benzamide |
InChI |
InChI=1S/C12H19N5O/c1-8(2)10(11-14-16-17-15-11)13-12(18)9-6-4-3-5-7-9/h3-8,10-11,14-17H,1-2H3,(H,13,18) |
InChI Key |
LJBJKKNHGZDHMR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C1NNNN1)NC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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